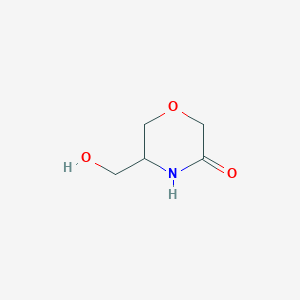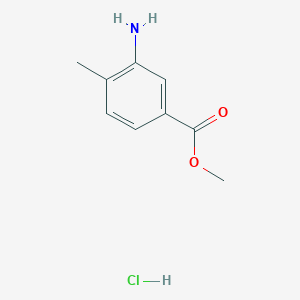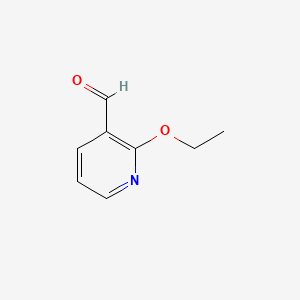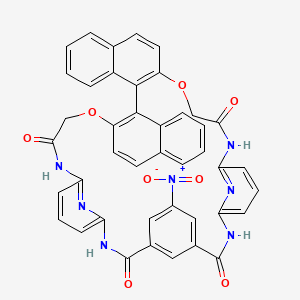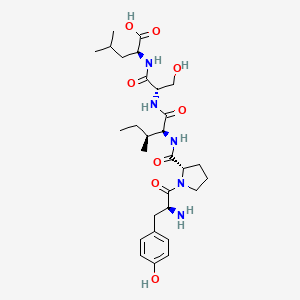
Gluten Exorphin C
Übersicht
Beschreibung
Gluten Exorphin C is an oligopeptide . It is an opioid peptide derived from wheat gluten . Its molecular formula is C29H45N5O8 . The sequence of this peptide is Tyr-Pro-Ile-Ser-Leu .
Synthesis Analysis
Gluten exorphins, including this compound, are released from high molecular weight glutenins during the digestion of the gluten protein . They are produced through gastrointestinal digestion, simulated gastrointestinal digestion (SGID), or fermentation .Molecular Structure Analysis
The structure of this compound is quite different from any of the endogenous and exogenous opioid peptides ever reported in that the N terminal Tyr is the only aromatic amino acid . The analogs containing Tyr-Pro-X-Ser-Leu were synthesized to study its structure-activity relationship .Chemical Reactions Analysis
Gluten exorphins, including this compound, show structural features that enable them to bind opioid receptors (μ, δ, and κ) . These opioid receptors are distributed widely in the central and peripheral nervous system, gastrointestinal tract, some immune cells, and other tissues .Physical And Chemical Properties Analysis
The molecular weight of this compound is 591.7 g/mol . Its IC50 values are 40 μM and 13.5 μM for μ opioid and δ opioid activities in the GPI and MVD assays, respectively .Wissenschaftliche Forschungsanwendungen
1. Transport and Absorption in the Human Intestinal Epithelium
Maggioni et al. (2016) conducted a study using an in vitro model of the human small intestine to investigate the transport of gluten exorphins A5 and C5 and their resistance to brush border peptidases. The study demonstrated that gluten exorphin C5 was strongly hydrolyzed by cellular peptidases, suggesting that it can cross the human intestinal epithelium as an intact peptide. This research provides insight into how food-derived gluten exorphins like exorphin C can be absorbed into the human body (Maggioni et al., 2016).
2. Characterization as an Opioid Peptide
Fukudome and Yoshikawa (1993) isolated a novel opioid peptide, Tyr‐Pro‐Ile‐Ser‐Leu, from wheat gluten, which they named gluten exorphin C. They found that this peptide had unique structural characteristics and opioid activity. The study provides foundational knowledge about the chemical structure and potential opioid-like activity of this compound (Fukudome & Yoshikawa, 1993).
3. Investigation into Behavioral and Learning Effects
Belyaeva et al. (2009) examined the effects of this compound on behavior and learning in white rat pups. They found that chronic administration of exorphin C significantly increased exploratory activity, decreased anxiety, and improved learning. This study suggests potential neurobiological effects of this compound on learning and behavior in animals (Belyaeva et al., 2009).
Wirkmechanismus
Target of Action
Gluten Exorphin C is an opioid peptide derived from wheat gluten . It primarily targets the μ-opioid and δ-opioid receptors . These receptors are located in the central and peripheral nervous system, gastrointestinal tract, and some immune cells . They play a crucial role in pain modulation, mood regulation, and control of food intake .
Mode of Action
This compound interacts with its targets, the μ-opioid and δ-opioid receptors, by binding to these receptors . This binding mimics the action of endogenous opioids, leading to a series of downstream effects . The IC50 values for μ-opioid and δ-opioid activities are 40 μM and 13.5 μM, respectively .
Biochemical Pathways
Upon binding to the opioid receptors, this compound can modulate various biochemical pathways. It has been suggested that these peptides have a role in prolactin secretion, modification of brain neurotransmitter secretion, hormonal and gastrointestinal functions . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
It is known that these peptides are formed during the digestion of the gluten protein
Result of Action
The binding of this compound to the opioid receptors results in a variety of molecular and cellular effects. These include modulation of pain senses, observable behavior, learning, and memory processes in animal models . Moreover, it has been suggested that these peptides might play a role in various diseases and disorders, including celiac disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of gluten in the diet can affect the production and absorption of this compound . Additionally, individual susceptibility to gluten and casein allergies can influence the action of this compound
Zukünftige Richtungen
Gluten exorphins, including Gluten Exorphin C, are safe alternatives for the pharmaceutical and food industry . They have enough scope in the food and pharmaceutical industry for the development of functional foods and nutraceuticals . Moreover, deeper research with explored signal cascade mechanisms at the cellular and molecular level is needed to explore food exorphins as therapeutic mediators, functional foods, or nutraceuticals for human health promotion .
Biochemische Analyse
Biochemical Properties
Gluten Exorphin C plays a significant role in biochemical reactions by interacting with opioid receptors. It is known to inhibit the activity of both μ-opioid and δ-opioid receptors, with IC50 values of 40 μM and 13.5 μM, respectively . These interactions are crucial as they mimic the effects of endogenous opioids, influencing pain perception, mood, and other physiological functions. The peptide sequence of this compound is Tyr-Pro-Ile-Ser-Leu, and it is derived from the glutenin fraction of wheat gluten .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The interaction of this compound with opioid receptors can lead to changes in neurotransmitter release, impacting neuronal communication and potentially affecting mood and behavior . Additionally, this compound may influence gastrointestinal function by interacting with receptors in the gut, potentially affecting motility and secretion.
Molecular Mechanism
The mechanism of action of this compound involves its binding to opioid receptors, which are G-protein coupled receptors. Upon binding, this compound activates these receptors, leading to a cascade of intracellular events. This activation can result in the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) and subsequently altering the activity of protein kinase A (PKA). These changes can affect gene expression and other cellular processes . Additionally, this compound may modulate ion channel activity, influencing neuronal excitability and neurotransmitter release.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in receptor sensitivity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as pain modulation and improved mood. At high doses, it can lead to adverse effects, including toxicity and negative impacts on behavior and physiological functions . Threshold effects have been observed, where the response to this compound changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. It is metabolized by peptidases, which break down the peptide into smaller fragments. These metabolic processes can influence the levels of this compound and its activity in the body . Additionally, this compound may affect metabolic flux and the levels of other metabolites, potentially impacting overall metabolic homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound in specific tissues, such as the brain and gastrointestinal tract . The distribution of this compound is crucial for its physiological effects, as it determines the sites of action and the extent of its influence on various cellular processes.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the interactions of this compound with other biomolecules and its overall efficacy in modulating cellular processes . Understanding the subcellular distribution of this compound can provide insights into its precise role in cellular function and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N5O8/c1-5-17(4)24(27(39)32-22(15-35)25(37)31-21(29(41)42)13-16(2)3)33-26(38)23-7-6-12-34(23)28(40)20(30)14-18-8-10-19(36)11-9-18/h8-11,16-17,20-24,35-36H,5-7,12-15,30H2,1-4H3,(H,31,37)(H,32,39)(H,33,38)(H,41,42)/t17-,20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLEUJNZXTNTR-YYOLRRQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




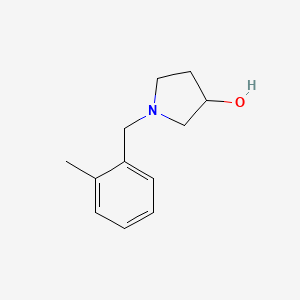
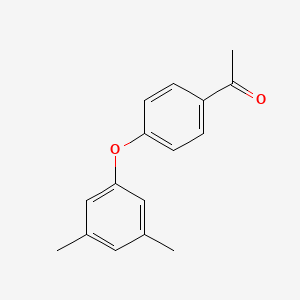

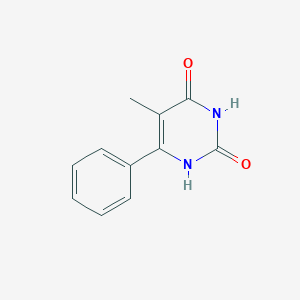


![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)

